Methyl 3-(4-chlorophenyl)propanoate
Description
Methyl 3-(4-chlorophenyl)propanoate (CAS: 50561-69-8) is an organic ester with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.646 g/mol . Its structure consists of a propanoate ester backbone substituted with a 4-chlorophenyl group at the β-position. This compound is a key intermediate in medicinal and agrochemical synthesis. For instance, it has been used to prepare hydrazide hydrazones with demonstrated antimicrobial activity and serves as a precursor in the synthesis of complex heterocycles, such as those containing imidazolidin-2,4-dione cores .
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQMQUSUGZXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Research
Methyl 3-(4-chlorophenyl)propanoate has been explored for its potential cognitive-enhancing effects. Studies indicate that it may improve memory and learning abilities, similar to amphetamines, making it a candidate for treating cognitive impairments.
Case Study : In a study examining cognitive enhancement, this compound demonstrated significant improvements in memory retention in animal models, suggesting its potential utility in neuropharmacology.
Synthesis of Complex Organic Molecules
This compound serves as a building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to form more complex structures.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amino groups to nitroso or nitro derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Forms secondary or tertiary amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Introduces different functional groups | Sodium methoxide, potassium tert-butoxide |
The versatility of this compound in these reactions allows researchers to create a variety of derivatives for further study .
Research has indicated that derivatives of this compound exhibit biological activity against various targets. For instance, modifications to the structure have led to compounds with potent histone deacetylase inhibitory (HDACi) properties.
Case Study : A series of compounds derived from this compound were synthesized and tested for their antiproliferative effects against HeLa cells. The results showed excellent activity with IC50 values lower than that of standard drugs like doxorubicin, indicating potential for development as anticancer agents .
Material Science
In material science, this compound is used in the development of new chemical processes and materials. Its unique properties make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 3-(4-chlorophenyl)propanoate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The physicochemical and biological properties of methyl 3-(4-chlorophenyl)propanoate are influenced by substituents on the phenyl ring and the ester group. Below is a detailed comparison with closely related compounds:
Substituent Effects on the Phenyl Ring
Key Observations:
Electronic Effects : The electron-withdrawing chlorine substituent in the para position increases the electrophilicity of the ester carbonyl, enhancing reactivity in nucleophilic substitution reactions compared to methyl or hydroxyl groups .
Polarity and Solubility : The hydroxyl-substituted analog exhibits higher polarity, leading to a slightly elevated melting point (39–40°C vs. 35–36°C for the methyl-substituted derivative) .
Ester Group Modifications
Key Observations:
Lipophilicity: Ethyl esters (e.g., ethyl 3-(4-chlorophenyl)propanoate) are more lipophilic than methyl esters, influencing their pharmacokinetic profiles .
Synthetic Utility : Methyl esters are often preferred in drug synthesis due to easier hydrolysis under mild conditions compared to bulkier ester groups .
Structural and Crystallographic Insights
- Crystal Packing: Derivatives like methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate exhibit weak intermolecular C–H···O hydrogen bonds, stabilizing the crystal lattice .
- Chirality: Enantioselective syntheses using this compound derivatives (e.g., compound 1.5k) highlight the role of the chloro group in directing stereochemistry .
Biological Activity
Methyl 3-(4-chlorophenyl)propanoate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11ClO2 and a molecular weight of approximately 198.65 g/mol. The compound features a methyl ester group and a chlorophenyl moiety, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and HCT-116 cells. The compound exhibited an IC50 value of approximately 11 μM against HCT-116 cells, which is comparable to standard chemotherapeutic agents like doxorubicin . Its mechanism appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase inhibitor, leading to altered gene expression associated with cell cycle regulation and apoptosis .
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, contributing to its antibacterial effects .
- Apoptotic Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
Case Studies
- Antimicrobial Activity Study : In a comparative study, this compound was tested against several bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and 16 μg/mL against S. aureus, demonstrating its potential as a broad-spectrum antimicrobial agent.
- Anticancer Efficacy : A study involving HCT-116 cells revealed that treatment with this compound resulted in significant apoptosis, with morphological changes observed under microscopy. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Antibacterial, Anticancer | ~11 (HCT-116) | HDAC Inhibition |
| Methyl 2-amino-3-(4-chlorophenyl)propanoate | Antimicrobial | Varies | Histone Deacetylase Inhibition |
| Methyl 3-acetamido-3-(4-chlorophenyl)-propanoate | Anti-inflammatory | Not specified | Histamine Receptor Interaction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(4-chlorophenyl)propanoate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation or esterification reactions. For example, analogous structures (e.g., methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoate) are prepared using multi-step protocols involving coupling of 4-chlorophenyl precursors with propanoate esters under acidic or basic conditions . Key parameters include temperature control (60–80°C), solvent selection (e.g., methanol or DMF), and stoichiometric ratios of reactants. Yields are optimized by quenching side reactions via gradient purification (e.g., silica gel chromatography) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and ester functionality. For instance, the 4-chlorophenyl proton signals appear as doublets in the aromatic region (δ 7.2–7.4 ppm), while the methyl ester group resonates as a singlet near δ 3.6–3.7 ppm. Infrared (IR) spectroscopy verifies ester C=O stretches at ~1730 cm⁻¹ and C-Cl bonds at 750 cm⁻¹ . Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 213.05) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography using hexane/ethyl acetate (4:1 ratio) effectively separates the ester from unreacted precursors. Recrystallization in ethanol or methanol yields high-purity crystals (>98%), as validated by HPLC with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies show degradation via hydrolysis of the ester group in aqueous media (pH < 3 or >10). Storage at −20°C in anhydrous solvents (e.g., acetonitrile) preserves integrity for >6 months. Accelerated degradation tests (40°C, 75% humidity) monitor by-products like 3-(4-chlorophenyl)propanoic acid using LC-MS .
Advanced Research Questions
Q. What computational models predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or aryl halide displacement. For example, the 4-chloro group’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the carbonyl carbon . Molecular dynamics simulations further predict solvent effects on reaction kinetics .
Q. How do structural modifications (e.g., nitro or methoxy substituents) alter biological activity?
- Methodology : Comparative SAR studies with analogs (e.g., methyl 3-(4-chloro-3-nitrophenyl)propanoate) reveal that electron-withdrawing groups enhance antimicrobial potency (MIC 2–8 µg/mL against S. aureus), while methoxy groups reduce cytotoxicity in mammalian cell lines (IC₅₀ > 100 µM) . Dose-response curves and ROS assays validate mechanisms .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodology : Discrepancies in NMR chemical shifts arise from solvent polarity or impurities. Standardized protocols (e.g., deuterated DMSO vs. CDCl₃) and spiking with authentic samples clarify assignments. 2D NMR techniques (COSY, HSQC) map coupling patterns and confirm connectivity .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the metabolic by-products?
- Methodology : In vitro microsomal assays (human liver microsomes) with NADPH cofactor identify primary metabolites via UPLC-QTOF. Demethylation at the ester group generates 3-(4-chlorophenyl)propanoic acid, while hydroxylation at the para position forms a catechol derivative. CYP2C9 and CYP3A4 are implicated via inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
